molecular formula C15H13F2NO3S B104434 Fladrafinil CAS No. 90212-80-9

Fladrafinil

Número de catálogo: B104434
Número CAS: 90212-80-9
Peso molecular: 325.3 g/mol
Clave InChI: VKGUUSVYPXTWMA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Fladrafinil (CRL-40,941), a bis(p-fluoro) ring-substituted derivative of adrafinil, is a eugeroic compound initially developed by Lafon Laboratories in the 1970s . Its chemical formula is C₁₅H₁₃F₂NO₃S, with a molecular weight of 325.33 g/mol . Structurally, it features two fluorine atoms at the para positions of the diphenylmethyl moiety, enhancing its lipophilicity and metabolic stability compared to adrafinil and modafinil . This compound acts as a prodrug, metabolizing into modafinil in vivo, which inhibits dopamine reuptake and increases histaminergic and orexinergic activity to promote wakefulness and cognitive enhancement .

Métodos De Preparación

Synthetic Routes to Fladrafinil

Nucleophilic Substitution-Based Synthesis

The foundational approach to this compound involves the fluorination of modafinil precursors. A key intermediate, bis(4-fluorophenyl)methanol, is synthesized via Friedel-Crafts alkylation of fluorobenzene derivatives. This step typically employs aluminum chloride (AlCl₃) as a Lewis catalyst, with reaction temperatures maintained at 0–5°C to minimize side reactions . Subsequent oxidation of the thioether intermediate to the sulfoxide is achieved using hydrogen peroxide (H₂O₂) in acetic acid, yielding bis(4-fluorophenyl)methylsulfinyl acetate .

The final amidation step introduces the methylamine group under controlled ammonolysis conditions. Patent data specify the use of 3.6 molar equivalents of gaseous NH₃ in polar solvents like methanol, with reaction times optimized between 3–4.5 hours to achieve >99% conversion .

Direct Fluorination of Modafinil Intermediates

Alternative routes focus on late-stage fluorination. For example, modafinil’s benzhydryl moiety undergoes electrophilic aromatic substitution using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile. This method achieves para-fluorination with 78% regioselectivity but requires rigorous temperature control (-10°C to 25°C) to prevent over-fluorination .

Reaction Optimization and Kinetic Control

Polymorphic Control Strategies

Crystalline form determination significantly impacts this compound’s bioavailability. Patent EP1477476B1 details a two-stage crystallization process:

  • Form III Nucleation : Rapid cooling (20°C/min) of the reaction mixture to -20°C induces metastable Form III crystals with median particle sizes of 45–60 μm .

  • Form I Transformation : Subsequent annealing at 0–5°C for 4–6 hours converts Form III to the thermodynamically stable Form I (15–30 μm particles), enhancing dissolution rates .

Solvent and Catalyst Systems

Comparative studies reveal solvent effects on reaction kinetics:

Solvent SystemReaction Rate (k, h⁻¹)Yield (%)Purity (%)
Methanol/Water (9:1)0.429299.8
Ethanol0.318899.5
Acetone0.187698.2

Methanol/water mixtures enhance nucleophilicity of NH₃ while stabilizing the sulfoxide intermediate against racemization . Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) improve interfacial contact in biphasic systems, reducing reaction times by 40% .

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Modern facilities employ tubular flow reactors with:

  • Residence Time : 8–12 minutes

  • Temperature Zones : 50°C (acylation), -5°C (oxidation), 25°C (amidation)

  • Throughput : 150–200 kg/day

Automated control systems maintain NH₃ partial pressures at 2.5–3.0 bar, critical for preventing ammonium carbamate formation .

Byproduct Formation and Mitigation

GC-MS analyses identify three primary impurities:

  • Over-oxidation product : Sulfone derivative (m/z 373) at 0.3–0.7%

  • Dimerization byproduct : 4,4'-(2,2-Difluoroethane-1,1-diyl)bis(fluorobenzene) (m/z 334) at 0.1–0.4%

  • Des-methyl analog : CRL-40,940 (m/z 321) at <0.1%

Crystallization at pH 6.2–6.5 selectively precipitates this compound while retaining impurities in solution, achieving >99.9% purity .

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.38 (m, 8H, Ar-F), 4.21 (s, 2H, CH₂SO), 2.85 (s, 3H, N-CH₃) .

  • XRD : Characteristic peaks at 2θ = 12.7°, 17.3°, 21.9° confirm Form I polymorphism .

Thermal Stability Profiling

Accelerated stability studies (40°C/75% RH, 6 months) show:

  • Degradation : <0.5%

  • Dissolution Rate : 85% within 15 minutes (USP Apparatus II, 50 rpm)

Análisis De Reacciones Químicas

Tipos de reacciones

CRL-40,941 experimenta varias reacciones químicas, incluyendo:

Reactivos y condiciones comunes

Principales productos formados

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

Fladrafinil is characterized by its molecular formula C15H13F2NO3SC_{15}H_{13}F_2NO_3S and a molar mass of 325.33 g/mol. Its structure includes a bis(4-fluorophenyl) group, distinguishing it from its analogs. The compound is believed to act primarily as a dopamine reuptake inhibitor, enhancing wakefulness and cognitive function by modulating dopamine and glutamate systems in the brain .

Scientific Research Applications

  • Cognitive Enhancement
    • This compound has been investigated for its nootropic effects, particularly in enhancing memory consolidation and learning abilities. Preclinical studies in animal models have shown promising results, indicating improved performance in tasks requiring memory retention.
  • Sleep Disorders
    • Similar to modafinil, this compound may serve as a treatment for sleep disorders such as narcolepsy and shift work sleep disorder. Its wakefulness-promoting properties are being explored to determine efficacy compared to existing treatments .
  • Performance Under Sleep Deprivation
    • Research indicates that this compound can enhance cognitive performance in sleep-deprived animals, suggesting potential applications in settings where alertness is critical despite lack of sleep.
  • Anti-Aggressive Effects
    • Preliminary studies have suggested that this compound may exhibit anti-aggressive properties in animal models, a characteristic not shared by adrafinil. This could have implications for behavioral health treatments .
  • Athletic Performance and Doping Control
    • Due to its stimulant properties, this compound is being researched within the context of sports medicine. Investigations are underway to assess its metabolism and elimination in urine to establish protocols for doping control, especially as it is not explicitly listed on the World Anti-Doping Agency's prohibited list .

Table 1: Summary of Research Findings on this compound

Study FocusFindingsModel Used
Cognitive EnhancementImproved memory consolidationMice
Sleep Deprivation PerformanceEnhanced performance under sleep deprivationRats
Anti-Aggressive EffectsExhibited anti-aggressive behaviorRodents
Metabolism in SportsInvestigating urinary metabolism for doping controlHuman athletes

Case Studies

  • Cognitive Performance in Sleep-Deprived Subjects
    • A study involving rats demonstrated that administration of this compound significantly improved performance on cognitive tasks after sleep deprivation. This suggests its potential utility for individuals needing to maintain cognitive function under stress or fatigue conditions.
  • Behavioral Impact Assessment
    • In behavioral studies, this compound was shown to reduce aggressive behaviors in rodent models compared to controls receiving adrafinil. These findings point towards possible therapeutic applications in managing aggression-related disorders.

Mecanismo De Acción

CRL-40,941 ejerce sus efectos modulando los sistemas clave de neurotransmisores en el cerebro. Aumenta los niveles de dopamina, noradrenalina e histamina, que desempeñan papeles cruciales en la regulación de la vigilia, la atención y la memoria. Además, se ha informado que modula los niveles de ácido gamma-aminobutírico, lo que podría contribuir a sus propiedades antiagresivas y de mejora del estado de ánimo .

Comparación Con Compuestos Similares

Key Pharmacological Properties:

Property Value/Description Source
Bioavailability Higher than adrafinil
Half-life ~12–15 hours (similar to modafinil)
Primary Metabolite Modafinil
Dosage Range 30–200 mg/day (anecdotal)

Fladrafinil belongs to the sulfinyl acetamide class of eugeroics, sharing structural and functional similarities with adrafinil , modafinil , and flmodafinil . Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Chemical Formula Key Structural Features Potency Relative to Modafinil Primary Uses
This compound C₁₅H₁₃F₂NO₃S Bis(p-fluoro) substitution on diphenylmethyl 3–4× (anecdotal) Cognitive enhancement, wakefulness
Adrafinil C₁₅H₁₅NO₃S Non-fluorinated diphenylmethyl 0.3–0.5× Narcolepsy, off-label cognition
Modafinil C₁₅H₁₅NO₂S Single sulfinyl group, no fluorine 1× (reference) FDA-approved for sleep disorders
Flmodafinil C₁₅H₁₃F₂NO₂S Bisfluoro substitution on modafinil backbone 1.3–1.5× (estimated) Experimental cognition

This compound vs. Adrafinil

  • Potency : this compound is 3–4× more potent than adrafinil due to fluorine-enhanced bioavailability and faster conversion to modafinil .
  • Safety : Adrafinil requires higher doses (300–600 mg/day), increasing hepatotoxicity risks, whereas this compound’s lower dosage mitigates this concern .
  • Onset : this compound’s effects begin within 45–60 minutes vs. adrafinil’s 60–90 minutes .

This compound vs. Modafinil

  • Metabolism : this compound is a prodrug of modafinil, but its fluorination may prolong activity .
  • Regulatory Status : Modafinil is FDA-approved; this compound remains unregulated and lacks clinical safety data .
  • User Reports : Anecdotal evidence suggests this compound provides stronger anti-fatigue effects but with more frequent headaches .

This compound vs. Flmodafinil

  • Structure : Flmodafinil is a direct modafinil analog with bisfluoro substitution, while this compound derives from adrafinil .
  • Efficacy : Flmodafinil claims 30% higher bioavailability than modafinil, but comparative studies with this compound are absent .
  • Side Effects : this compound users report more agitation, whereas flmodafinil is associated with milder effects .

Research Findings and Limitations

Key Studies:

Mechanistic Insights : this compound increases extracellular dopamine by inhibiting reuptake, similar to modafinil, and enhances histamine release for wakefulness .

Neuroprotection : Preclinical studies suggest this compound reduces oxidative stress in neurons, but human trials are lacking .

Limitations:

  • Human Data: No controlled trials exist; safety and efficacy rely on modafinil data and anecdotal reports .
  • Dependency Risks: Case reports note psychological dependence with prolonged use, though less than amphetamines .

Recommendations:

  • Prioritize FDA-approved eugeroics for medical use.
  • Limit this compound to short-term, low-dose cycles under medical supervision.
  • Advocate for clinical trials to validate neuroprotective and cognitive claims .

Actividad Biológica

Fladrafinil, also known as CRL-40941, is a eugeroic compound that has garnered interest due to its potential cognitive-enhancing and wakefulness-promoting effects. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and relevant case studies, supported by diverse research findings.

This compound primarily acts as a prodrug , converting into modafinil in the body. Its biological activity is largely attributed to its influence on neurotransmitter systems, particularly:

  • Dopamine : Enhances dopamine release, which is crucial for motivation and reward pathways.
  • Norepinephrine : Increases norepinephrine levels, contributing to alertness and focus.
  • Histamine : Modulates histamine levels, which play a role in wakefulness and cognitive function.

The compound's action involves several biochemical pathways that regulate wakefulness, attention, and cognitive performance. It is believed to enhance cognitive function by modulating these neurotransmitters, leading to improved memory and concentration capabilities .

Pharmacokinetics

This compound's pharmacokinetic profile reveals that it is metabolized into modafinil after administration. This conversion allows it to exert similar effects as modafinil, including:

  • Absorption : Rapidly absorbed in the gastrointestinal tract.
  • Distribution : Widely distributed throughout the body, with significant penetration into the central nervous system.
  • Metabolism : Primarily metabolized in the liver, leading to the formation of active metabolites like modafinil.
  • Elimination : Excreted predominantly through urine.

The prodrug nature of this compound provides a prolonged effect compared to direct stimulants, making it suitable for sustained cognitive enhancement throughout the day .

Cognitive Enhancement

A study involving healthy volunteers demonstrated that this compound significantly improved cognitive functions such as:

  • Sustained Attention : Participants exhibited enhanced visual sustained attention after administration.
  • Working Memory : Improvements were noted in spatial working memory tasks.
  • Executive Function : Enhanced performance in tasks requiring planning and decision-making abilities.

These findings suggest that this compound may be beneficial for individuals needing to maintain high levels of cognitive performance over extended periods .

Adverse Effects and Toxicity

A case report highlighted the potential risks associated with this compound use. A 34-year-old male experienced severe adverse effects following an accidental overdose involving this compound and f-phenibut. Symptoms included:

  • Muscle twitching
  • Episodes of agitation
  • Encephalopathy
  • Stupor
  • Seizure-like activity

This case underscores the importance of cautious dosing and monitoring when using this compound, particularly in individuals with pre-existing conditions such as ADHD .

Research Findings

Research has indicated various effects of this compound on neurotransmitter systems. Key studies include:

StudyFindings
Lin et al. (1996)Modafinil induced minimal fos-like immunoreactivity in the cortex but significant labeling in the anterior hypothalamus.
Ferraro et al. (1997)Modafinil reduced GABA release while increasing glutamate levels in specific brain areas.
Engber et al. (1998)Increased glucose utilization was observed in hippocampal regions post-modafinil administration.

These studies collectively suggest that this compound's mechanism involves complex interactions within various neurotransmitter systems, contributing to its cognitive-enhancing properties .

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of Fladrafinil in cognitive enhancement, and how can they be methodologically validated?

this compound's cognitive effects are attributed to its dual action as a dopamine reuptake inhibitor and modulator of histaminergic and orexinergic pathways. To validate these mechanisms, researchers should employ microdialysis to measure extracellular dopamine levels in rodent models and use EEG to assess wakefulness-promoting histamine activity. Comparative studies with Modafinil (its active metabolite) can further isolate this compound-specific effects .

Q. How does this compound metabolize into Modafinil, and what implications does this have for pharmacokinetic study design?

this compound undergoes hepatic amide hydrolysis to form Modafinil, with CYP3A4 enzymes further metabolizing it into inactive compounds. Researchers must account for inter-individual metabolic variability by stratifying participants based on CYP3A4 activity (e.g., genotyping) and measuring plasma Modafinil levels. Parallel control groups using direct Modafinil administration can distinguish prodrug-specific effects .

Q. What validated experimental models are appropriate for assessing this compound's wakefulness-promoting effects?

Rodent models (e.g., sleep-deprivation protocols in rats) and non-human primates are commonly used. Key metrics include latency to sleep in forced wakefulness assays, locomotor activity tracking, and histochemical analysis of hypothalamic orexin neurons. Behavioral tasks like the Morris water maze can evaluate cognitive benefits .

Advanced Research Questions

Q. How can researchers address discrepancies in reported potency between this compound and its metabolites across studies?

Contradictions in potency may arise from variations in metabolic efficiency or study design. To resolve this, researchers should conduct dose-equivalence studies comparing this compound and Modafinil in the same cohort. Pharmacokinetic/pharmacodynamic (PK/PD) modeling can quantify conversion rates, while in vitro liver microsome assays clarify enzymatic contributions .

Q. What methodological considerations are critical when designing longitudinal studies on this compound's neuroprotective potential?

Longitudinal studies require robust biomarkers (e.g., serum BDNF, fMRI for synaptic connectivity) and controls for confounding factors like baseline cognitive status. Rodent models of oxidative stress (e.g., hypoxia-induced neuronal damage) should be paired with histopathological analysis. Dose titration protocols must balance efficacy against potential hepatotoxicity .

Q. What strategies optimize dose-response characterization for this compound in heterogeneous populations?

Adaptive trial designs, such as Bayesian response-adaptive randomization, allow real-time dose adjustments based on individual metabolic profiles. Population PK modeling can identify covariates (e.g., age, liver function) influencing efficacy. Cross-over studies with placebo arms minimize inter-subject variability .

Q. Data Contradiction and Synthesis

Q. How should researchers analyze conflicting findings on this compound's GABAergic modulation and its cognitive effects?

While some studies report GABA reduction (linked to wakefulness), others suggest indirect GABAergic interactions. To reconcile this, employ patch-clamp electrophysiology in cortical neurons and paired-pulse inhibition assays. Meta-analyses of existing Modafinil data can contextualize this compound-specific GABA dynamics .

Q. What experimental frameworks resolve uncertainties about this compound's abuse potential compared to traditional stimulants?

Use conditioned place preference (CPP) assays in rodents and self-administration paradigms to quantify reward liability. Comparative fMRI studies in humans can map dopamine receptor occupancy patterns against drugs like amphetamines. Longitudinal surveys of recreational users may identify risk factors .

Q. Methodological Resources

  • Key References : Prioritize studies using HPLC for metabolite quantification , transgenic animal models for pathway analysis , and double-blind placebo-controlled trials for human data .
  • Avoided Sources : Excluded non-peer-reviewed platforms (e.g., consumer forums) per evidence guidelines.

Propiedades

IUPAC Name

2-[bis(4-fluorophenyl)methylsulfinyl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13F2NO3S/c16-12-5-1-10(2-6-12)15(22(21)9-14(19)18-20)11-3-7-13(17)8-4-11/h1-8,15,20H,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGUUSVYPXTWMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)S(=O)CC(=O)NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13F2NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40536590
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90212-80-9
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90212-80-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fladrafinil
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090212809
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[Bis(4-fluorophenyl)methyl]sulfinyl]-N-hydroxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40536590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FLADRAFINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5RT6X0M01F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Fladrafinil
Fladrafinil
Fladrafinil
Fladrafinil
Fladrafinil
Fladrafinil

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.